
Mca-SEVNLDAEFK(Dnp)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mca-SEVNLDAEFK(Dnp)-NH2 is a peptide substrate used in fluorescence resonance energy transfer (FRET) assays. It contains a sequence derived from the amyloid precursor protein (APP) with a Swedish mutation at the beta-secretase cleavage site. This compound is specifically designed to study the activity of beta-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
作用机制
Target of Action
Mca-SEVNLDAEFK(Dnp)-NH2, also known as Mca-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (667-675)-Lys(Dnp) amide Ammonium, primarily targets Beta-secretase 1 (BACE-1) . BACE-1 is an enzyme that plays a crucial role in the production of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer’s disease .
Mode of Action
This compound is a peptide FRET substrate that contains the ‘Swedish’ Lys-Met/Asn-Leu mutation of the amyloid precursor protein (APP) β-secretase cleavage site . The cleavage at -Leu-Asp- of this compound liberates the highly fluorescent 7-methoxycoumarin (Mca) fragment from the proximity quenching effect of the 2,4-dinitrophenyl (Dnp) internal quencher . This results in a large and easily detectable increase in fluorescence intensity .
Biochemical Pathways
The cleavage of this compound by BACE-1 is a key step in the amyloidogenic pathway, which leads to the production of amyloid-beta peptides . These peptides can aggregate to form amyloid plaques, a hallmark of Alzheimer’s disease .
Result of Action
The cleavage of this compound by BACE-1 and the subsequent increase in fluorescence intensity provides a measurable output that can be used to monitor the activity of BACE-1 . This can be particularly useful in research settings, for instance, in screening for potential BACE-1 inhibitors .
生化分析
Biochemical Properties
Mca-SEVNLDAEFK(Dnp)-NH2 plays a significant role in biochemical reactions. It is a Beta-secretase 1 (BACE-1) peptide FRET substrate . The cleavage at -Leu-Asp- of this compound liberates the highly fluorescent 7-methoxycoumarin (Mca) fragment from the proximity quenching effect of the 2,4-dinitrophenyl (Dnp) internal quencher . This results in a large and easily detectable increase in fluorescence intensity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with Beta-secretase 1 (BACE-1) . The cleavage at -Leu-Asp- of this compound liberates the highly fluorescent 7-methoxycoumarin (Mca) fragment from the proximity quenching effect of the 2,4-dinitrophenyl (Dnp) internal quencher . This results in a large and easily detectable increase in fluorescence intensity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mca-SEVNLDAEFK(Dnp)-NH2 involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques, such as preparative HPLC, are employed to ensure high purity and yield .
化学反应分析
Types of Reactions
Mca-SEVNLDAEFK(Dnp)-NH2 primarily undergoes enzymatic cleavage reactions. The beta-secretase enzyme cleaves the peptide at the Leu-Asp site, releasing the highly fluorescent 7-methoxycoumarin (Mca) fragment .
Common Reagents and Conditions
The enzymatic cleavage reaction typically occurs under physiological conditions, with the presence of beta-secretase and appropriate buffer solutions. The reaction is monitored using fluorescence spectroscopy to detect the increase in fluorescence intensity .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is the 7-methoxycoumarin (Mca) fragment, which exhibits high fluorescence intensity .
科学研究应用
Mca-SEVNLDAEFK(Dnp)-NH2 is widely used in scientific research to study the activity of beta-secretase 1 (BACE-1). Its applications include:
Chemistry: Used in FRET assays to monitor enzymatic activity and screen for potential inhibitors of beta-secretase.
Biology: Helps in understanding the role of beta-secretase in the production of amyloid-beta peptides and its implications in Alzheimer’s disease.
Medicine: Assists in the development of therapeutic agents targeting beta-secretase to treat Alzheimer’s disease.
Industry: Utilized in high-throughput screening assays for drug discovery and development
相似化合物的比较
Similar Compounds
Mca-SEVNLDAEFK(Dnp): Similar to Mca-SEVNLDAEFK(Dnp)-NH2 but without the amide group at the C-terminus.
Mca-SEVNLDAEFK(Dnp)-OH: Similar structure but with a hydroxyl group at the C-terminus instead of an amide group.
Uniqueness
This compound is unique due to its specific sequence and the presence of the Swedish mutation, which makes it an ideal substrate for studying beta-secretase activity. The addition of the amide group at the C-terminus enhances its stability and suitability for various assays .
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H89N15O26/c1-33(2)24-45(77-66(101)47(30-52(69)85)80-68(103)58(34(3)4)81-62(97)44(20-22-55(89)90)76-67(102)49(32-84)73-53(86)26-37-27-57(93)109-51-29-39(108-6)16-17-40(37)51)64(99)79-48(31-56(91)92)63(98)72-35(5)60(95)75-43(19-21-54(87)88)61(96)78-46(25-36-12-8-7-9-13-36)65(100)74-42(59(70)94)14-10-11-23-71-41-18-15-38(82(104)105)28-50(41)83(106)107/h7-9,12-13,15-18,27-29,33-35,42-49,58,71,84H,10-11,14,19-26,30-32H2,1-6H3,(H2,69,85)(H2,70,94)(H,72,98)(H,73,86)(H,74,100)(H,75,95)(H,76,102)(H,77,101)(H,78,96)(H,79,99)(H,80,103)(H,81,97)(H,87,88)(H,89,90)(H,91,92)/t35-,42-,43-,44-,45-,46-,47-,48-,49-,58-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUYBLXUXZOXPL-PKEZMKBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H89N15O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1532.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
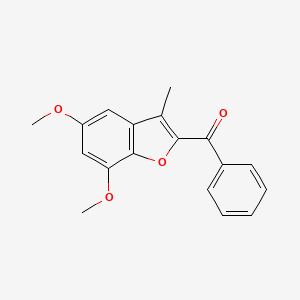
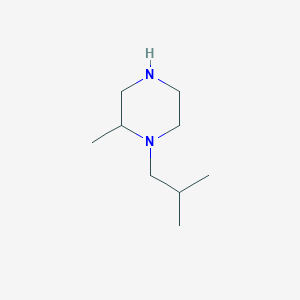
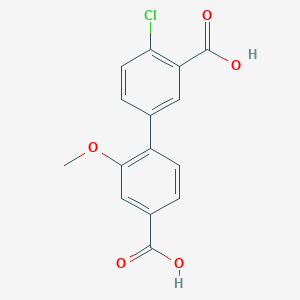
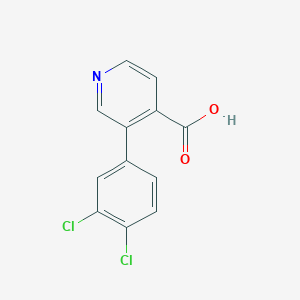
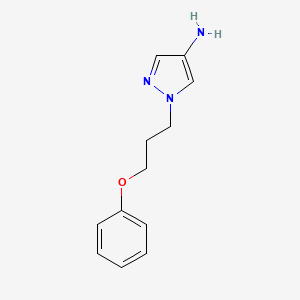
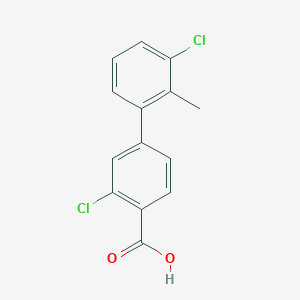

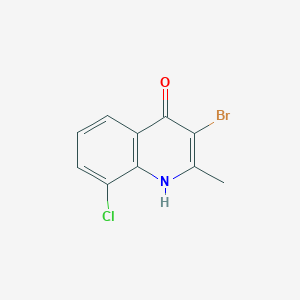
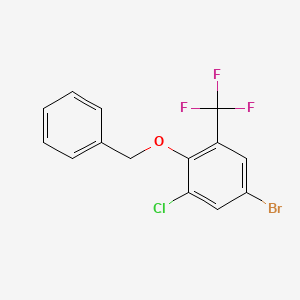
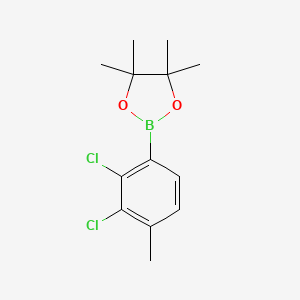
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6416535.png)
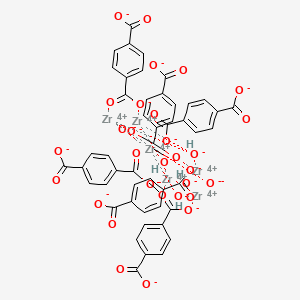
![Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%](/img/structure/B6416546.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6416552.png)
